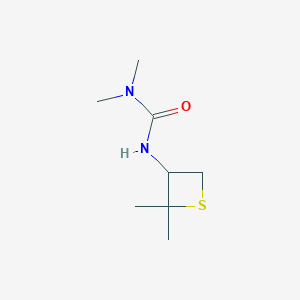
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thietane ring, which is a four-membered ring containing sulfur, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea typically involves the formation of the thietane ring followed by the introduction of the urea group. One common method involves the reaction of 2,2-dimethylthietane with an appropriate isocyanate under controlled conditions to yield the desired urea derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers.
科学研究应用
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism of action of 3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea involves its interaction with molecular targets such as enzymes or receptors. The thietane ring and urea moiety can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that are structurally similar but smaller.
Thietanes: Four-membered sulfur-containing rings without the urea moiety.
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thiiranes and thietanes.
Uniqueness
3-(2,2-Dimethylthietan-3-yl)-1,1-dimethylurea is unique due to the combination of the thietane ring and urea moiety, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C8H16N2OS |
|---|---|
分子量 |
188.29 g/mol |
IUPAC 名称 |
3-(2,2-dimethylthietan-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C8H16N2OS/c1-8(2)6(5-12-8)9-7(11)10(3)4/h6H,5H2,1-4H3,(H,9,11) |
InChI 键 |
LJWAZWTZYRCIHC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NC(=O)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


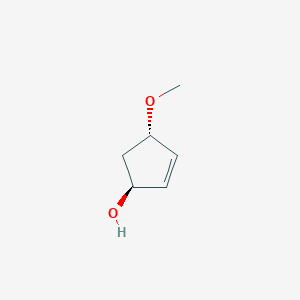
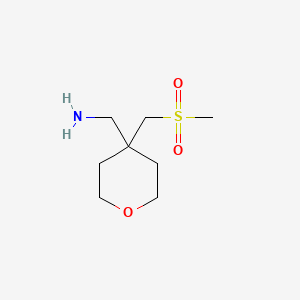
![(1S,3R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13006076.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13006077.png)
![Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B13006086.png)
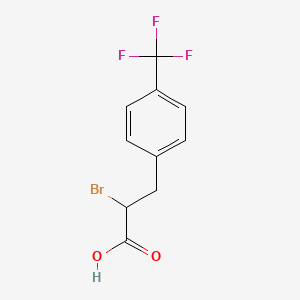
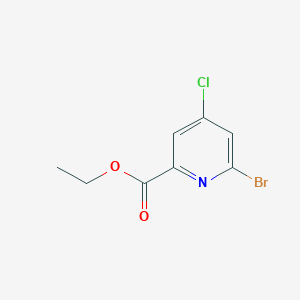
![4-Chloro-2-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13006123.png)

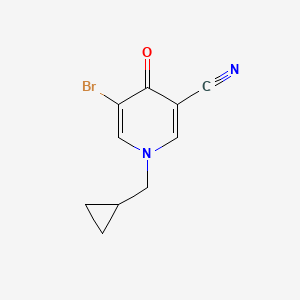
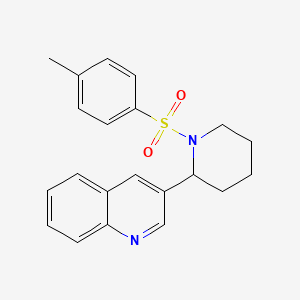
![2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B13006139.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
![3-Ethyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13006144.png)
